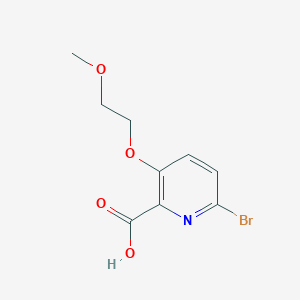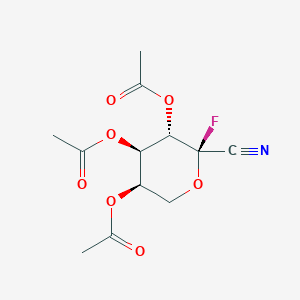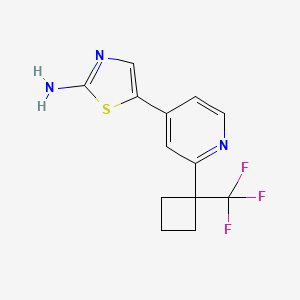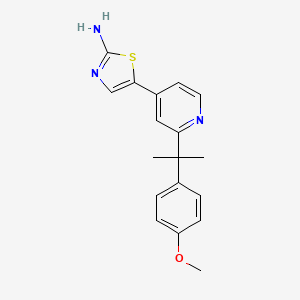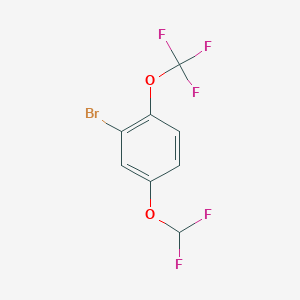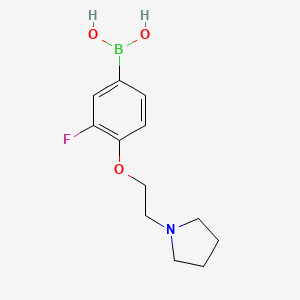
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid
Descripción general
Descripción
“3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a boronic acid group . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The Suzuki–Miyaura coupling reaction is one method that could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a boronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, the boronic acid group can be used as a reactant in coupling reactions . The pyrrolidine ring can also be functionalized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the pyrrolidine ring and the boronic acid group would influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- A study highlights the synthesis of α-(fluoro-substituted phenyl)pyridines via a palladium-catalyzed cross-coupling reaction, involving fluoro-substituted phenylboronic acids (Maoliang Xu et al., 2008).
- Research demonstrates the synthesis of silicon-containing drugs using fluoro-substituted phenylboronic acids as building blocks (Dennis Troegel et al., 2009).
- A specific application in creating emissive fluorophores through Pd(II)-catalyzed cascade reactions involving arylboronic acids is reported (Wenzhang Xiong et al., 2019).
Molecular Structure and Analysis
- The synthesis and structural characterization, including density functional theory (DFT) analyses, of boric acid ester intermediates with fluoro-substituted phenylboronic acids are presented (P. Huang et al., 2021).
- Another study investigates the synthesis, crystal structure, and DFT study of compounds involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and phenyl(pyrrolidin-1-yl)methanone (P.-Y. Huang et al., 2021).
Supramolecular Chemistry
- Research on supramolecular assemblies involving phenylboronic acids and hydrogen bonds demonstrates the potential for creating new molecular structures (V. Pedireddi et al., 2004).
- The self-assembly and exfoliation of a molecular solid based on cooperative B–N and hydrogen bonds, utilizing pyridinylboronic acids, are explored (L. Fornasari et al., 2018).
Potential in Medicinal Chemistry
- A study outlines the synthesis and potential therapeutic application of a non-peptidic αvβ6 integrin inhibitor, involving aryl(pyrrolidin-1-yl)butanoic acids, for the treatment of idiopathic pulmonary fibrosis (P. Procopiou et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSVXDUDWPSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



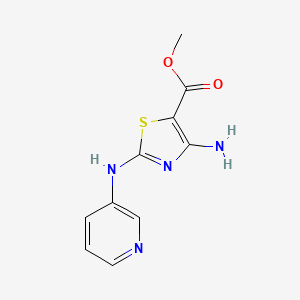
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

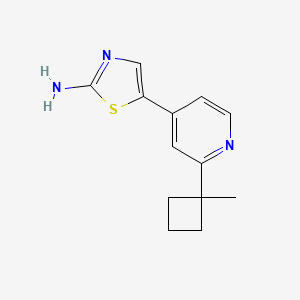


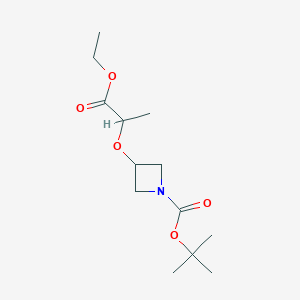
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)
